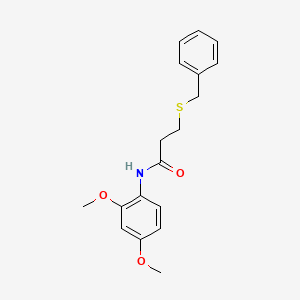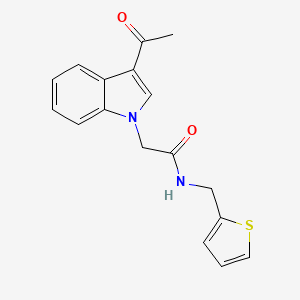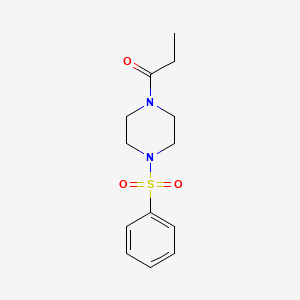![molecular formula C15H13N3O5 B5837685 2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
2-{[(2-nitrophenoxy)acetyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-nitrophenoxy)acetyl]amino}benzamide, also known as NIPAB, is an organic compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of 2-{[(2-nitrophenoxy)acetyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. Studies have shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been shown to inhibit the activity of various proteases, which are enzymes involved in the breakdown of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, which is a form of programmed cell death. In addition, this compound has been shown to inhibit the growth of various cancer cell lines. The compound has also been shown to have anti-inflammatory properties and has been tested in animal models of inflammation.
实验室实验的优点和局限性
2-{[(2-nitrophenoxy)acetyl]amino}benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and the yield is typically high. In addition, this compound has been shown to have low toxicity, making it suitable for use in biological systems. However, there are also limitations to the use of this compound in lab experiments. The compound is relatively unstable and can degrade over time. In addition, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 2-{[(2-nitrophenoxy)acetyl]amino}benzamide. One area of research is the development of this compound as a fluorescent probe for imaging biological systems. Another area of research is the study of this compound as a potential anticancer agent. In addition, there is potential for the use of this compound in the development of new antimicrobial agents. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is an organic compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the study of this compound, and further studies are needed to fully understand the potential applications of this compound.
合成方法
The synthesis of 2-{[(2-nitrophenoxy)acetyl]amino}benzamide involves the reaction of 2-nitrophenol with acetic anhydride to form 2-nitroacetophenone. This intermediate product is then reacted with 2-aminoacetophenone to form this compound. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The yield of this compound is typically high, and the compound can be purified using various techniques such as recrystallization or column chromatography.
科学研究应用
2-{[(2-nitrophenoxy)acetyl]amino}benzamide has been studied for its potential applications in various fields such as medicine, chemistry, and biology. The compound has been shown to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential as an anticancer agent and has shown promising results in vitro. In addition, this compound has been studied for its potential as a fluorescent probe for imaging biological systems.
属性
IUPAC Name |
2-[[2-(2-nitrophenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c16-15(20)10-5-1-2-6-11(10)17-14(19)9-23-13-8-4-3-7-12(13)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMSDSICPTLLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)
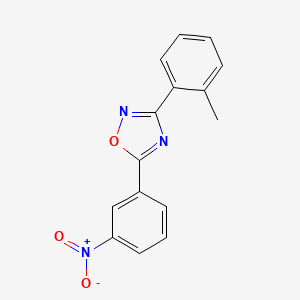
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)
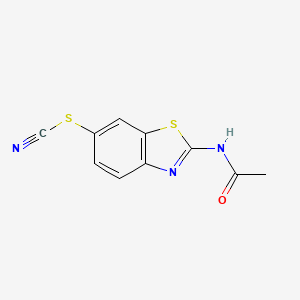
![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5837629.png)
![2-bromo-4-{[(2-hydroxyethyl)(propyl)amino]methyl}-6-methoxyphenol](/img/structure/B5837632.png)
![4'-[(2,5-dimethoxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5837650.png)
![2,2'-[(4-isopropylbenzyl)imino]diethanol](/img/structure/B5837672.png)
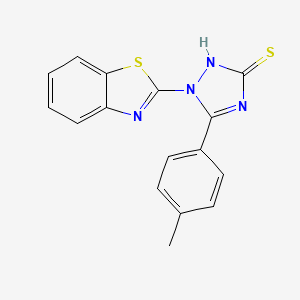
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
![4-[({4-[acetyl(methyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5837697.png)
